mechanism of action of E3 ligase ligand 23
mechanism of action of E3 ligase ligand 23
An In-Depth Technical Guide on the Mechanism of Action of E3 Ligase Ligand 23 and Related Cereblon Modulators
Introduction
Targeted protein degradation has emerged as a transformative therapeutic modality, enabling the pharmacological knockdown of proteins previously considered "undruggable." This approach utilizes small molecules to hijack the cell's intrinsic protein degradation machinery, the ubiquitin-proteasome system, to selectively eliminate proteins of interest. A key component of this system is the E3 ubiquitin ligase, which is responsible for recognizing specific substrate proteins and catalyzing their ubiquitination, marking them for degradation by the proteasome.
One of the most successfully exploited E3 ligases in this context is Cereblon (CRBN), which forms part of the CUL4A-DDB1-CRBN-RBX1 (CRL4^CRBN^) E3 ubiquitin ligase complex. Small molecule modulators of Cereblon, such as pomalidomide and its analogs, can redirect the substrate specificity of the CRL4^CRBN^ complex, leading to the degradation of non-native protein targets.
"E3 ligase ligand 23" (CAS 444287-53-0) is a pomalidomide analog that acts as a Cereblon-binding agent to induce the degradation of the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3). Detailed information regarding the synthesis and specific biological activity of this ligand is described in patent WO2019191112A1. This technical guide will provide a comprehensive overview of the mechanism of action of pomalidomide-like Cereblon modulators, with a focus on the degradation of Ikaros and Aiolos, and will present detailed experimental protocols for their characterization.
Mechanism of Action
The mechanism of action of pomalidomide and its analogs involves the formation of a ternary complex between the CRL4^CRBN^ E3 ligase, the small molecule modulator, and a "neosubstrate" protein that is not normally a target of this E3 ligase. This induced proximity leads to the polyubiquitination of the neosubstrate and its subsequent degradation by the 26S proteasome.
The key steps in this process are:
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Binding to Cereblon: The pomalidomide analog binds to a specific pocket on the Cereblon protein, which is the substrate receptor component of the CRL4^CRBN^ complex.
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Ternary Complex Formation: The binding of the small molecule to Cereblon creates a new protein-protein interaction surface that is recognized by the neosubstrate, in this case, the transcription factors Ikaros and Aiolos. This results in the formation of a stable ternary complex: CRBN - Pomalidomide Analog - Ikaros/Aiolos.
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Ubiquitination: The formation of the ternary complex brings the neosubstrate into close proximity with the enzymatic machinery of the E3 ligase complex. This allows for the efficient transfer of ubiquitin molecules from an E2 ubiquitin-conjugating enzyme to lysine residues on the surface of Ikaros or Aiolos.
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Proteasomal Degradation: The polyubiquitinated Ikaros or Aiolos is then recognized by the 26S proteasome, which unfolds and degrades the protein into small peptides.
The degradation of Ikaros and Aiolos, which are key regulators of lymphocyte development and function, is the basis for the immunomodulatory and anti-neoplastic effects of these compounds in diseases such as multiple myeloma.
Caption: Signaling pathway of Cereblon modulator-induced protein degradation.
Quantitative Data
The following table summarizes publicly available quantitative data for pomalidomide and related Cereblon modulators. Specific data for "E3 ligase ligand 23" can be found in patent WO2019191112A1.
| Compound | Assay Type | Target | Value | Reference |
| Pomalidomide | Surface Plasmon Resonance (SPR) | CRBN | K | [1] |
| Pomalidomide | Fluorescence Polarization | CRBN-DDB1 | K | [2] |
| Pomalidomide | Immunoblotting (MM1S cells) | Aiolos Degradation | DC | [1] |
| Iberdomide (CC-220) | TR-FRET | CRBN | IC | |
| Iberdomide (CC-220) | Immunoblotting (H929 cells) | Ikaros Degradation | DC | |
| Iberdomide (CC-220) | Immunoblotting (H929 cells) | Aiolos Degradation | DC | |
| Lenalidomide | Surface Plasmon Resonance (SPR) | CRBN | K | [1] |
| Lenalidomide | Fluorescence Polarization | CRBN-DDB1 | K | [2] |
Experimental Protocols
CRBN-Ligand Binding Assay (Surface Plasmon Resonance - SPR)
This protocol outlines a general method for determining the binding affinity and kinetics of a small molecule ligand to Cereblon using Surface Plasmon Resonance.
Caption: Workflow for Surface Plasmon Resonance (SPR) analysis.
Materials:
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Purified recombinant human CRBN/DDB1 complex
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SPR instrument (e.g., Biacore)
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Sensor chip (e.g., CM5)
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Amine coupling kit (EDC, NHS, ethanolamine)
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Running buffer (e.g., HBS-EP+)
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Ligand stock solution (e.g., 10 mM in DMSO)
Procedure:
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Immobilization of CRBN:
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Equilibrate the sensor chip with running buffer.
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Activate the sensor surface with a mixture of EDC and NHS.
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Inject the CRBN/DDB1 complex (diluted in a low pH buffer, e.g., 10 mM sodium acetate, pH 4.5) to allow for covalent coupling to the surface.
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Deactivate any remaining active esters with an injection of ethanolamine.
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Binding Analysis:
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Prepare a series of dilutions of the E3 ligase ligand in running buffer. It is recommended to include a DMSO concentration control.
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Inject the ligand dilutions over the immobilized CRBN surface, followed by a dissociation phase with running buffer.
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Record the sensorgrams for each concentration.
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Data Analysis:
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Subtract the reference surface and buffer blank sensorgrams.
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Fit the data to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate constant (k
a), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).
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Cellular Degradation Assay (Western Blot)
This protocol describes how to measure the degradation of Ikaros and Aiolos in a relevant cell line (e.g., multiple myeloma cells) after treatment with the E3 ligase ligand.
Caption: Workflow for Western Blot analysis of protein degradation.
Materials:
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Cell line (e.g., MM.1S)
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Cell culture medium and supplements
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E3 ligase ligand 23
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Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
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BCA protein assay kit
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SDS-PAGE gels and running buffer
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PVDF membrane
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Transfer buffer
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Blocking buffer (e.g., 5% non-fat milk in TBST)
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Primary antibodies (anti-Ikaros, anti-Aiolos, anti-GAPDH or anti-β-actin)
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HRP-conjugated secondary antibody
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ECL detection reagent
Procedure:
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Cell Treatment:
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Seed cells at an appropriate density and allow them to adhere or stabilize.
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Treat the cells with a range of concentrations of the E3 ligase ligand for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
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Protein Extraction:
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Wash the cells with ice-cold PBS.
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Lyse the cells in lysis buffer.
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Clarify the lysates by centrifugation.
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Determine the protein concentration of each lysate using a BCA assay.
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Western Blotting:
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Normalize the protein concentrations and prepare samples with Laemmli buffer.
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Separate the proteins by SDS-PAGE.
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Transfer the proteins to a PVDF membrane.
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Block the membrane in blocking buffer for 1 hour at room temperature.
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Incubate the membrane with primary antibodies overnight at 4°C.
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Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
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Wash the membrane and detect the signal using an ECL reagent and an imaging system.
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Data Analysis:
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Quantify the band intensities for Ikaros, Aiolos, and the loading control.
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Normalize the target protein levels to the loading control.
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Plot the normalized protein levels against the ligand concentration and fit the data to a dose-response curve to determine the DC
50(concentration at which 50% degradation is achieved) and Dmax(maximal degradation).
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Ternary Complex Formation Assay (Time-Resolved Fluorescence Energy Transfer - TR-FRET)
This protocol provides a method to assess the formation of the CRBN-ligand-neosubstrate ternary complex in vitro.
Caption: Workflow for TR-FRET ternary complex formation assay.
Materials:
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Purified, tagged recombinant proteins (e.g., His-tagged CRBN/DDB1 and GST-tagged Ikaros)
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TR-FRET donor and acceptor antibodies (e.g., Terbium-conjugated anti-His antibody and a fluorescently-labeled anti-GST antibody)
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E3 ligase ligand 23
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Assay buffer
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384-well microplates
Procedure:
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Assay Setup:
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Prepare a solution containing the His-tagged CRBN/DDB1 and GST-tagged Ikaros proteins in assay buffer.
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Prepare a serial dilution of the E3 ligase ligand.
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In a 384-well plate, add the protein mixture and the ligand dilutions. Include controls with no ligand and with each protein alone.
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Incubation:
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Incubate the plate at room temperature for a specified time to allow for the formation of the ternary complex.
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Detection:
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Add the TR-FRET antibody pair to the wells.
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Incubate to allow the antibodies to bind to their respective tags.
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Measurement and Analysis:
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Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the donor and acceptor wavelengths.
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Calculate the TR-FRET ratio. An increase in the TR-FRET signal indicates the formation of the ternary complex.
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Plot the TR-FRET signal against the ligand concentration to generate a dose-response curve.
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Conclusion
"E3 ligase ligand 23" and other pomalidomide analogs represent a powerful class of molecules for inducing the targeted degradation of the transcription factors Ikaros and Aiolos. Their mechanism of action, which relies on the formation of a ternary complex with the Cereblon E3 ligase, has been well-characterized and provides a paradigm for the development of novel therapeutics. The experimental protocols detailed in this guide provide a robust framework for the characterization of such molecules, from their initial binding to the E3 ligase to their efficacy in inducing protein degradation in a cellular context. The continued exploration of this class of compounds holds significant promise for the development of new treatments for a range of diseases, including hematological malignancies and autoimmune disorders.
